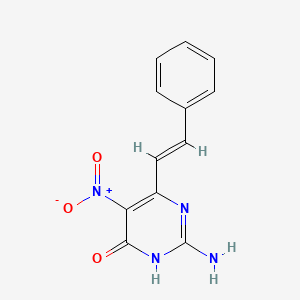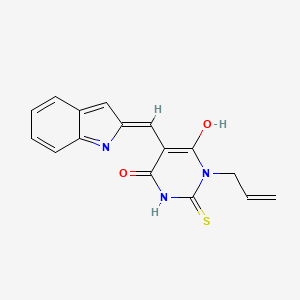
2-(3-furoyl)-1-(3-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-furoyl)-1-(3-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline, also known as harmine, is a naturally occurring beta-carboline alkaloid found in several plants, including Peganum harmala and Banisteriopsis caapi. Harmine has been used for centuries in traditional medicine and religious ceremonies, and recent scientific research has revealed its potential therapeutic applications.
Mécanisme D'action
Harmine works by inhibiting the activity of certain enzymes in the body, including monoamine oxidase A (MAO-A) and protein kinase C (PKC). This inhibition leads to increased levels of neurotransmitters such as serotonin and dopamine, which are involved in regulating mood, behavior, and cognition.
Biochemical and Physiological Effects:
Harmine has been shown to have a range of biochemical and physiological effects in the body. Studies have demonstrated that 2-(3-furoyl)-1-(3-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline can reduce inflammation, protect against oxidative stress, and promote the growth and survival of neurons in the brain. Harmine has also been shown to have anti-tumor properties and may be effective in treating certain types of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(3-furoyl)-1-(3-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline in lab experiments is that it is a naturally occurring compound that can be easily extracted from plant sources. Harmine is also relatively stable and can be stored for long periods of time without degradation. However, one limitation of using 2-(3-furoyl)-1-(3-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline in lab experiments is that it can be difficult to obtain in large quantities, which can limit its use in certain types of studies.
Orientations Futures
There are several potential future directions for research on 2-(3-furoyl)-1-(3-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline. One area of interest is the use of 2-(3-furoyl)-1-(3-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Other potential applications for 2-(3-furoyl)-1-(3-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline include the treatment of cancer and the development of new drugs for psychiatric disorders. Further research is needed to fully understand the mechanisms of 2-(3-furoyl)-1-(3-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline's action and to explore its potential therapeutic applications.
Méthodes De Synthèse
Harmine can be synthesized through several methods, including extraction from natural sources and chemical synthesis. The most common method for synthesizing 2-(3-furoyl)-1-(3-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline is through the extraction of Peganum harmala seeds, which contain high levels of the alkaloid. The seeds are crushed and soaked in a solvent such as ethanol, and the resulting extract is purified through a series of chemical processes.
Applications De Recherche Scientifique
Harmine has been the subject of extensive scientific research due to its potential therapeutic applications. Studies have shown that 2-(3-furoyl)-1-(3-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline has anti-inflammatory, antioxidant, and neuroprotective properties, and may be effective in treating a range of diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Propriétés
IUPAC Name |
furan-3-yl-[1-(3-methoxyphenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O3/c1-27-17-6-4-5-15(13-17)22-21-19(18-7-2-3-8-20(18)24-21)9-11-25(22)23(26)16-10-12-28-14-16/h2-8,10,12-14,22,24H,9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBTWXRHSTKNUCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2C3=C(CCN2C(=O)C4=COC=C4)C5=CC=CC=C5N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-benzyl-3-(hydroxymethyl)-1-piperidinyl]-2-oxo-1-phenylethanone](/img/structure/B6054027.png)

![1-(2-methoxyphenyl)-2-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6054052.png)
![N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-3,4,5-trimethoxybenzamide](/img/structure/B6054056.png)
![1-(5-{[(2-isopropoxyethyl)amino]methyl}-2-methoxyphenoxy)-3-(1-piperidinyl)-2-propanol](/img/structure/B6054060.png)
![3-[1-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-4-piperidinyl]-N-(3-pyridinylmethyl)propanamide](/img/structure/B6054067.png)

![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3,4,5-triethoxybenzamide](/img/structure/B6054079.png)
![1,1'-{[3-(methylthio)propyl]imino}di(2-propanol)](/img/structure/B6054093.png)


![methyl 5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B6054120.png)
![{3-(4-fluorobenzyl)-1-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]-3-piperidinyl}methanol](/img/structure/B6054132.png)
![N-[1-(1-{[5-(methoxymethyl)-2-furyl]methyl}-4-piperidinyl)-1H-pyrazol-5-yl]tetrahydro-3-furancarboxamide](/img/structure/B6054140.png)